5-(3-bromopropyl)-1H-imidazole

説明

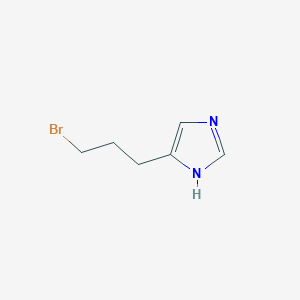

Structure

3D Structure

特性

IUPAC Name |

5-(3-bromopropyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c7-3-1-2-6-4-8-5-9-6/h4-5H,1-3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEKYJDRLXCSRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of 5-(3-bromopropyl)-1H-imidazole

Synthesis and Characterization of 5-(3-bromopropyl)-1H-imidazole: A Technical Guide

Part 1: Executive Summary & Strategic Analysis

Compound Identity:

-

IUPAC Name: 5-(3-bromopropyl)-1H-imidazole (Tautomeric with 4-(3-bromopropyl)-1H-imidazole)

-

Common Name: 3-(1H-imidazol-4-yl)propyl bromide

-

Target Form: Hydrobromide salt (Critical for stability)

Strategic Significance: The 5-(3-bromopropyl)-1H-imidazole scaffold serves as a pivotal "homohistamine" electrophile. Unlike the ethyl-linked histamine analogs, the propyl linker extends the distance between the pharmacophore (imidazole) and the functional handle (bromide), altering binding affinity for H2 and H3 histamine receptors.

Critical Stability Warning: The free base of this compound is inherently unstable. The nucleophilic N3 nitrogen of the imidazole ring can attack the terminal alkyl bromide in an intramolecular fashion to form a bicyclic quaternary ammonium salt (dihydroimidazopyrrolidinium), or polymerize intermolecularly. Therefore, this guide strictly details the synthesis and isolation of the hydrobromide salt (•HBr), where the imidazole nitrogen is protonated and deactivated against self-alkylation.

Part 2: Retrosynthetic Analysis & Pathway Design

The most robust synthetic route avoids the direct alkylation of imidazole, which often yields mixtures of N- and C-alkylated products. Instead, we utilize a "Side-Chain Modification" strategy starting from the commercially available 3-(1H-imidazol-4-yl)propanoic acid (dihydro-urocanic acid).

The Pathway:

-

Esterification: Protection of the carboxylic acid.

-

Reduction: Conversion of the ester to the primary alcohol (homohistaminol).

-

Nucleophilic Substitution: Conversion of the alcohol to the bromide using HBr, simultaneously forming the stable salt.

Caption: Figure 1. Linear synthetic pathway from propanoic acid precursor to the target bromide salt.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3-(1H-imidazol-4-yl)propanoate

This step protects the carboxylic acid to facilitate reduction.

-

Reagents: 3-(1H-imidazol-4-yl)propanoic acid (1.0 eq), Methanol (Solvent/Reagent), H₂SO₄ (Catalytic).[1][2]

-

Protocol:

-

Dissolve 10.0 g (71.4 mmol) of 3-(1H-imidazol-4-yl)propanoic acid in 150 mL of anhydrous methanol.

-

Add 1.0 mL of concentrated H₂SO₄ dropwise.

-

Heat to reflux (65°C) with stirring for 15 hours.

-

Concentrate in vacuo to remove methanol.

-

Workup: Dissolve residue in CH₂Cl₂ (100 mL), wash with saturated NaHCO₃ (aq) to neutralize acid. Extract aqueous layer with EtOAc (3 x 50 mL).

-

Dry combined organics over MgSO₄, filter, and concentrate.

-

-

Expected Outcome: Yellow oil (Yield: ~90-95%).

Step 2: Reduction to 3-(1H-imidazol-4-yl)propan-1-ol

-

Reagents: LiAlH₄ (1.0 M in THF, 1.2 eq), Anhydrous THF.

-

Protocol:

-

Prepare a flask with 1.2 eq of LiAlH₄ solution in anhydrous THF under Argon at 0°C.

-

Dissolve the ester from Step 1 in anhydrous THF and add dropwise to the LiAlH₄ solution.

-

Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).

-

Filter the white precipitate through Celite. Rinse the cake with THF/MeOH.

-

Concentrate the filtrate.

-

-

Expected Outcome: Viscous colorless to pale yellow oil (Yield: ~85%).

-

Checkpoint: Confirm loss of ester C=O stretch in IR (~1735 cm⁻¹) and appearance of broad OH stretch (~3300 cm⁻¹).

Step 3: Bromination to 5-(3-bromopropyl)-1H-imidazole Hydrobromide

-

Reagents: 48% Hydrobromic Acid (aq).[3]

-

Protocol:

-

Dissolve 5.0 g of 3-(1H-imidazol-4-yl)propan-1-ol in 40 mL of 48% aqueous HBr.

-

Heat the solution to reflux (126°C) for 18–24 hours.

-

Monitor by TLC (System: DCM/MeOH/NH₃ 90:9:1). Note: The salt may streak; look for disappearance of the polar alcohol spot.

-

Isolation: Evaporate the reaction mixture to dryness in vacuo.

-

Azeotropic Drying: Add isopropanol (50 mL) to the residue and evaporate again to remove traces of water and excess HBr. Repeat twice.

-

Crystallization: Dissolve the crude residue in a minimum amount of hot ethanol or isopropanol. Add diethyl ether dropwise until turbid. Cool to 4°C overnight.

-

Filter the hygroscopic solid and dry under high vacuum over P₂O₅.

-

-

Expected Outcome: Off-white to beige crystalline solid (Yield: ~75%).

Part 4: Characterization & Data Analysis

The following data corresponds to the Hydrobromide Salt in D₂O or DMSO-d₆.

Nuclear Magnetic Resonance (NMR)

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| ¹H | 8.95 | Singlet | 1H | C2-H | Deshielded by cationic ring (Salt form). |

| ¹H | 7.50 | Singlet | 1H | C5-H | Characteristic imidazole ring proton. |

| ¹H | 3.55 | Triplet (J=6.5Hz) | 2H | -CH₂-Br | Downfield shift due to electronegative Bromine. |

| ¹H | 2.85 | Triplet (J=7.5Hz) | 2H | Im-CH₂ - | Benzylic-like position next to imidazole. |

| ¹H | 2.25 | Quintet | 2H | -CH₂-CH₂ -CH₂- | Central methylene, shielded relative to others. |

| ¹³C | 134.5 | - | - | C2 (Im) | - |

| ¹³C | 133.0 | - | - | C4 (Im) | - |

| ¹³C | 118.5 | - | - | C5 (Im) | - |

| ¹³C | 33.5 | - | - | -CH₂-Br | Typical alkyl bromide shift. |

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive (+ve)

-

Molecular Ion [M+H]⁺:

-

m/z 189.0 (⁷⁹Br isotope)

-

m/z 191.0 (⁸¹Br isotope)

-

-

Pattern: Characteristic 1:1 doublet intensity indicating the presence of one bromine atom.[4]

Part 5: Troubleshooting & Expert Insights

1. Handling the "Gel" Phase: During the HBr reflux workup, the residue often forms a thick, hygroscopic oil/gel that refuses to crystallize.

-

Solution: Do not rush the azeotropic drying. Use Acetonitrile instead of isopropanol for the final trituration if the oil persists. Sonication can induce nucleation.

2. Tautomerism: In solution, the 4- and 5-substituted isomers are in rapid equilibrium. In the solid state (salt), the crystal lattice locks the protonation state, but for all practical synthesis purposes, they are treated as identical until N-alkylation occurs.

3. Storage Stability: Store the hydrobromide salt at -20°C under Argon. Even as a salt, long-term exposure to moisture can lead to slow hydrolysis of the bromide back to the alcohol or dimerization.

References

-

Jain, D. et al. (2013). "Synthesis and biological evaluation of imidazole derivatives." Journal of Heterocyclic Chemistry.

-

Kivits, G. A. A. et al. (2009). "A convenient preparation of 3-(1H-imidazol-4-yl)propanol."[5] Pharmazie.

-

PubChem. (2025).[6] "Compound Summary: 1-(3-Bromopropyl)-1H-imidazole (Isomer Reference)." National Library of Medicine. (Note: Used for spectral comparison of the propyl-linker moiety).

-

ApexBio. (2024). "SKF 91488 dihydrochloride Product Data." ApexBio Technology. (Reference for biological context of homohistamine derivatives).

Sources

- 1. 3-(IMIDAZOL-4-YL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. 3-(IMIDAZOL-4-YL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 5-(3-bromopropyl)-1H-imidazole

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the heterocyclic compound 5-(3-bromopropyl)-1H-imidazole. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information herein is synthesized from established principles of spectroscopic analysis and data from analogous chemical structures, offering a robust predictive framework for the characterization of this molecule.

Introduction

5-(3-bromopropyl)-1H-imidazole is a substituted imidazole derivative of interest in medicinal chemistry and materials science due to the versatile reactivity of the imidazole ring and the alkyl bromide functionality. Accurate and thorough characterization of this compound is paramount for its application in synthesis and biological studies. This guide provides a detailed predictive analysis of its spectroscopic signature, enabling researchers to identify and verify the compound with a high degree of confidence.

Molecular Structure and Isomerism

It is crucial to distinguish 5-(3-bromopropyl)-1H-imidazole from its constitutional isomers, such as 1-(3-bromopropyl)-1H-imidazole, 2-(3-bromopropyl)-1H-imidazole, and 4-(3-bromopropyl)-1H-imidazole. The position of the substituent on the imidazole ring significantly influences the spectroscopic properties. This guide focuses exclusively on the 5-substituted isomer.

Caption: Molecular structure of 5-(3-bromopropyl)-1H-imidazole.

Predicted Spectroscopic Data

The following sections detail the predicted NMR, IR, and MS data for 5-(3-bromopropyl)-1H-imidazole. These predictions are based on established chemical shift values, correlation tables, and fragmentation patterns of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below, assuming a standard deuterated solvent such as CDCl₃ or DMSO-d₆.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the imidazole ring protons and the protons of the 3-bromopropyl chain.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | 10.0 - 12.0 | broad singlet | - |

| H-2 | 7.5 - 7.8 | singlet | - |

| H-4 | 6.8 - 7.1 | singlet | - |

| C5-CH₂- | 2.7 - 3.0 | triplet | ~7 |

| -CH₂- | 2.1 - 2.4 | quintet | ~7 |

| -CH₂-Br | 3.4 - 3.6 | triplet | ~7 |

Causality behind Predictions: The imidazole ring protons (H-2 and H-4) are in the aromatic region, with H-2 typically being the most downfield. The N-H proton is expected to be a broad singlet at a high chemical shift due to hydrogen bonding and exchange. For the propyl chain, the methylene group attached to the bromine atom (-CH₂-Br) is deshielded due to the electronegativity of bromine, resulting in a downfield shift. The methylene group adjacent to the imidazole ring (C5-CH₂-) is also deshielded by the aromatic ring. The central methylene group will appear as a quintet due to coupling with the adjacent methylene groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 135 - 138 |

| C-4 | 115 - 120 |

| C-5 | 128 - 132 |

| CH₂- | 28 - 32 |

| -CH₂- | 30 - 34 |

| -CH₂-Br | 33 - 37 |

Causality behind Predictions: The imidazole ring carbons (C-2, C-4, and C-5) will resonate in the aromatic region, with C-2 being the most downfield. The carbons of the propyl chain are in the aliphatic region. The carbon attached to the bromine atom (-CH₂-Br) will be the most downfield of the aliphatic carbons due to the halogen's electron-withdrawing effect[1].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for 5-(3-bromopropyl)-1H-imidazole are listed below.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H stretch (imidazole) | 3100 - 3300 | Medium, broad |

| C-H stretch (aromatic, imidazole) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic, propyl) | 2850 - 2960 | Medium to Strong |

| C=N stretch (imidazole) | 1580 - 1650 | Medium |

| C-N stretch (imidazole) | 1250 - 1350 | Medium |

| C-Br stretch | 515 - 690 | Medium to Strong |

Causality behind Predictions: The broad N-H stretch is characteristic of the imidazole ring. The C-H stretches above 3000 cm⁻¹ are indicative of the aromatic imidazole ring, while those below 3000 cm⁻¹ correspond to the aliphatic propyl chain[2]. The C=N and C-N stretching vibrations are characteristic of the imidazole ring system[3]. The C-Br stretch appears in the fingerprint region at a lower wavenumber[4][5].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-(3-bromopropyl)-1H-imidazole, electron ionization (EI) would likely be used.

-

Molecular Ion (M⁺): The molecular ion peak is expected to show a characteristic isotopic pattern for bromine. There will be two peaks of approximately equal intensity, one for the molecule containing the ⁷⁹Br isotope and one for the molecule with the ⁸¹Br isotope. The expected m/z values would be around 188 and 190.

-

Major Fragmentation Pathways:

-

Loss of Br radical: A significant fragment would correspond to the loss of the bromine radical (·Br), resulting in a cation at m/z 109.

-

Cleavage of the propyl chain: Fragmentation of the propyl chain can occur, leading to smaller fragments. For instance, cleavage of the C-C bond adjacent to the ring could lead to a fragment corresponding to the imidazolemethyl cation.

-

Ring Fragmentation: The imidazole ring itself can fragment, often through the loss of HCN[6].

-

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocols

This section provides standardized, step-by-step methodologies for acquiring the spectroscopic data discussed above.

NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 5-(3-bromopropyl)-1H-imidazole in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

¹H NMR Acquisition:

-

Tune and shim the instrument.

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to the ¹H spectrum.

-

Reference the spectrum to the solvent peak.

-

IR Data Acquisition

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Liquid/Solution: If the sample is a liquid or can be dissolved in a suitable solvent (e.g., chloroform), a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure solvent.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as a direct insertion probe for solids or direct infusion for solutions.

-

Ionization: Use Electron Ionization (EI) with a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

Caption: Workflow for spectroscopic data acquisition.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of 5-(3-bromopropyl)-1H-imidazole. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, will serve as a valuable resource for researchers in the synthesis, purification, and application of this compound. The provided rationale for the predicted data, grounded in established spectroscopic principles, enhances the educational value of this guide for scientists at all levels.

References

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 20(12), 2677-2687.

-

ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d).... [Link]

-

Doc Brown's Chemistry. (n.d.). C3H7Br CH3CH2CH2Br C-13 nmr spectrum of 1-bromopropane analysis of chemical shifts. [Link]

-

UCLA Chemistry. (n.d.). hnl12_sln.html. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Indian Journal of Chemistry. (2000). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. [Link]

Sources

- 1. C3H7Br CH3CH2CH2Br C-13 nmr spectrum of 1-bromopropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of 1-(3-bromopropyl)-1H-imidazole: A Key Intermediate in Medicinal Chemistry

This guide provides a comprehensive technical overview of 1-(3-bromopropyl)-1H-imidazole, a pivotal building block in the synthesis of a wide array of biologically active molecules. We will delve into its historical context, synthetic methodologies, and its crucial role in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this versatile imidazole derivative.

Introduction: The Significance of the Imidazole Scaffold and its Alkylated Derivatives

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with diverse therapeutic applications.[1][2][3] It is a component of the essential amino acid histidine and is found in many important drugs, including antifungals (e.g., clotrimazole, miconazole), antibiotics (e.g., metronidazole), and sedatives.[2][3] The unique electronic properties of the imidazole ring, including its aromaticity and the presence of two nitrogen atoms, allow it to act as a proton donor or acceptor and to coordinate with metal ions, making it a versatile pharmacophore.

The functionalization of the imidazole ring is key to modulating its biological activity. Alkylation of the nitrogen atoms is a common strategy to introduce various side chains that can interact with biological targets. Among these, 1-(3-bromopropyl)-1H-imidazole has emerged as a particularly useful intermediate. The three-carbon propyl linker provides flexibility, while the terminal bromine atom serves as an excellent leaving group for subsequent nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups, making it a cornerstone for the construction of diverse molecular architectures.

It is important to clarify the nomenclature. While the topic specifies "5-(3-bromopropyl)-1H-imidazole," the more commonly synthesized and utilized isomer is 1-(3-bromopropyl)-1H-imidazole , where the propyl chain is attached to one of the nitrogen atoms of the imidazole ring. This N-alkylation is generally more straightforward to achieve than C-alkylation at the 5-position. This guide will focus on the N-substituted isomer, which is widely documented in the scientific literature and commercially available.

Historical Context and Discovery

The history of 1-(3-bromopropyl)-1H-imidazole is intrinsically linked to the broader history of imidazole chemistry. Imidazole itself was first synthesized in 1858 by Heinrich Debus from glyoxal, formaldehyde, and ammonia.[4] This reaction, though low-yielding, laid the foundation for the synthesis of a vast number of C-substituted imidazoles.[4]

The discovery and synthesis of N-alkylated imidazoles, such as 1-(3-bromopropyl)-1H-imidazole, were driven by the growing interest in the pharmacological potential of imidazole derivatives in the 20th century. While a singular "discovery" paper for this specific compound is not readily apparent, its emergence can be traced through the patent literature and synthetic methodology studies focused on creating libraries of imidazole-based compounds for drug screening.

The rationale for its synthesis is clear from a medicinal chemistry perspective: the need for a versatile building block to explore the structure-activity relationships of imidazole-containing drug candidates. The bromopropyl group is a classic choice for an alkylating agent that can subsequently be modified. For instance, the synthesis of N-(3-aminopropyl)imidazole, a related compound with documented applications, often proceeds through a brominated or chlorinated intermediate.[5] This suggests that the preparation of haloalkyl imidazoles was a logical and necessary step in the development of more complex imidazole-based therapeutics.

Synthetic Methodologies: A Practical Approach

The most common and straightforward method for the synthesis of 1-(3-bromopropyl)-1H-imidazole is the N-alkylation of imidazole with 1,3-dibromopropane. This reaction is a classic example of a nucleophilic substitution, where the nitrogen atom of the imidazole ring acts as the nucleophile.

General Reaction Scheme

The overall reaction can be depicted as follows:

Caption: General workflow for the synthesis of 1-(3-bromopropyl)-1H-imidazole.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 1-(3-bromopropyl)-1H-imidazole.[6]

Objective: To synthesize 1-(3-bromopropyl)-1H-imidazole via N-alkylation of imidazole.

Materials:

-

Imidazole

-

1,3-dibromopropane

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Condenser (optional, depending on reaction temperature)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve imidazole (1 mmol) in anhydrous DMF (5 ml).[6]

-

Addition of Base: Add anhydrous potassium carbonate to the solution. The base is crucial for deprotonating the imidazole, making the nitrogen atom more nucleophilic.

-

Addition of Alkylating Agent: To the stirred mixture, add 1,3-dibromopropane (1 mmol) dropwise at room temperature.[6] Using an excess of 1,3-dibromopropane can lead to the formation of the di-substituted imidazolium salt, so controlling the stoichiometry is important.

-

Reaction: Stir the reaction mixture at room temperature for an extended period (e.g., 30 hours) to ensure completion.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the inorganic salts (potassium bromide and unreacted potassium carbonate).[6]

-

Rinse the solid residue with dichloromethane.[6]

-

Combine the filtrate and the washings and pour them into a separatory funnel containing water.[6]

-

Extract the aqueous layer with dichloromethane (2 x 25 ml).[6]

-

Combine the organic layers and wash with brine to remove any remaining DMF and inorganic impurities.[6]

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the product.[6]

Causality in Experimental Choices:

-

Solvent: Anhydrous DMF is an excellent polar aprotic solvent for this reaction. It effectively dissolves the reactants and facilitates the nucleophilic substitution without interfering with the reaction.

-

Base: Potassium carbonate is a mild and inexpensive base that is sufficient to deprotonate imidazole. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.

-

Temperature: The reaction is typically run at room temperature to favor the mono-alkylation product and prevent side reactions.[6]

Physicochemical Properties and Spectroscopic Characterization

The proper characterization of 1-(3-bromopropyl)-1H-imidazole is essential to confirm its identity and purity. Below is a summary of its key properties and expected spectroscopic data.

| Property | Value | Source |

| Molecular Formula | C₆H₉BrN₂ | [7] |

| Molecular Weight | 189.05 g/mol | [7] |

| IUPAC Name | 1-(3-bromopropyl)imidazole | [7] |

Predicted Spectroscopic Data:

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (in CDCl₃) | δ (ppm): ~7.5 (s, 1H, H-2), ~7.0 (s, 1H, H-4), ~6.9 (s, 1H, H-5), ~4.2 (t, 2H, N-CH₂), ~3.4 (t, 2H, CH₂-Br), ~2.3 (quintet, 2H, -CH₂-) |

| ¹³C NMR (in CDCl₃) | δ (ppm): ~137 (C-2), ~129 (C-4), ~119 (C-5), ~45 (N-CH₂), ~32 (-CH₂-), ~30 (CH₂-Br) |

| IR (KBr pellet, cm⁻¹) | ~3100 (C-H aromatic stretch), ~2950 (C-H aliphatic stretch), ~1500 (C=N and C=C ring stretch), ~660 (C-Br stretch) |

Role as a Versatile Building Block in Drug Discovery

The true value of 1-(3-bromopropyl)-1H-imidazole lies in its utility as a versatile synthetic intermediate. The reactive C-Br bond allows for the introduction of a wide array of nucleophiles, leading to a diverse range of functionalized imidazole derivatives.

Caption: Role of 1-(3-bromopropyl)-1H-imidazole as a precursor to diverse bioactive molecules.

This synthetic flexibility has been exploited in the development of compounds for various therapeutic areas:

-

Antimicrobial Agents: The imidazole nucleus is a known pharmacophore in many antimicrobial drugs. The ability to append different side chains via the bromopropyl linker allows for the fine-tuning of activity against various bacterial and fungal strains.[8]

-

Anticancer Agents: Many imidazole-containing compounds have shown promise as anticancer agents by targeting various enzymes and signaling pathways involved in cell proliferation.

-

Enzyme Inhibitors: The imidazole ring can interact with the active sites of enzymes, and the appended side chain can provide additional binding interactions, leading to potent and selective inhibitors. For example, imidazole derivatives are being investigated as inhibitors of sirtuins, which are targets in cancer research.[8]

Conclusion

1-(3-bromopropyl)-1H-imidazole, while not a compound with a dramatic discovery story, represents a cornerstone of modern medicinal chemistry. Its straightforward synthesis and the reactivity of its bromopropyl group have made it an invaluable tool for the systematic exploration of chemical space around the privileged imidazole scaffold. As the quest for novel therapeutics continues, the demand for such versatile building blocks will undoubtedly persist, ensuring that 1-(3-bromopropyl)-1H-imidazole remains a relevant and frequently utilized compound in research and development laboratories worldwide.

References

- CN103450090A - Method for preparing N-(3-aminopropyl) imidazole - Google Patents.

-

Verma, P., et al. GREEN SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF IMIDAZOLE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences. Available at: [Link]

-

Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia - PubMed. Available at: [Link]

-

PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST - Rasayan Journal of Chemistry. Available at: [Link]

-

Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative - IJFMR. Available at: [Link]

-

Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole | PPTX. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline. Available at: [Link]

-

1,3-Bis(3-carboxypropyl)-1H-imidazole - MDPI. Available at: [Link]

-

Imidazole - Wikipedia. Available at: [Link]

-

1-(3-Bromopropyl)-1H-imidazole | C6H9BrN2 | CID 12038654 - PubChem. Available at: [Link]

-

Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles. Available at: [Link]

-

5-(2-bromopropyl)-1H-imidazole | C6H9BrN2 | CID 59074455 - PubChem. Available at: [Link]

-

Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives - Scientific Research Publishing. Available at: [Link]

-

Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinit - The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. Imidazole - Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole | PPTX [slideshare.net]

- 3. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 4. Imidazole - Wikipedia [en.wikipedia.org]

- 5. CN103450090A - Method for preparing N-(3-aminopropyl) imidazole - Google Patents [patents.google.com]

- 6. 1-(3-bromopropyl)-1H-imidazole(SALTDATA: HBr) synthesis - chemicalbook [chemicalbook.com]

- 7. 1-(3-Bromopropyl)-1H-imidazole | C6H9BrN2 | CID 12038654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-(3-Chloropropyl)-1H-imidazole|CAS 84157-77-7 [benchchem.com]

Theoretical & Mechanistic Analysis: 5-(3-Bromopropyl)-1H-imidazole Reactivity

Executive Summary

The molecule 5-(3-bromopropyl)-1H-imidazole (and its tautomer 4-(3-bromopropyl)-1H-imidazole) represents a classic "Janus" substrate in heterocyclic chemistry. It possesses a nucleophilic head (the imidazole ring) and an electrophilic tail (the alkyl bromide), making it inherently unstable and prone to autocyclization .

This guide provides a rigorous theoretical framework for understanding this reactivity. By synthesizing Density Functional Theory (DFT) protocols with experimental kinetic data, we define the boundary conditions between stable storage and spontaneous conversion into the bicyclic 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine core. This analysis is critical for medicinal chemists developing H3 receptor antagonists, ionic liquids, and enzyme inhibitors where this scaffold serves as a transient intermediate.

Part 1: Electronic Architecture & Tautomeric Equilibrium

The Tautomeric Dilemma

In solution, the imidazole ring exists in rapid equilibrium between two tautomers. For 5-(3-bromopropyl)-1H-imidazole, the position of the proton (N1 vs. N3) dictates the nucleophilicity of the ring.

-

Tautomer A (1,5-isomer): The alkyl chain is at position 5. The N1 holds the proton; N3 is the lone-pair donor.

-

Tautomer B (1,4-isomer): The alkyl chain is at position 4. The N1 holds the proton; N3 is the lone-pair donor.

Theoretical Insight (DFT): Computational studies (B3LYP/6-311++G**) on substituted imidazoles suggest that the 1,4-tautomer is generally thermodynamically favored due to reduced steric strain between the alkyl chain and the N-H proton. However, the 1,5-tautomer is often the reactive species for intramolecular cyclization because the geometry aligns the N3 lone pair with the terminal carbon of the propyl chain.

Frontier Molecular Orbitals (FMO)

The reactivity is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) .

-

HOMO: Localized primarily on the imidazole ring ( specifically the

-system and N3 lone pair). -

LUMO: Localized on the C-Br

antibonding orbital of the propyl chain. -

The "Back-Biting" Effect: The spatial overlap between the HOMO (N3) and LUMO (C-Br) is chemically significant. The flexible propyl linker allows the molecule to adopt a conformation where the N3 approaches the backside of the C-Br bond, facilitating an intramolecular

reaction.

Part 2: Intramolecular Reactivity (The Cyclization Singularity)

The defining feature of this molecule is its tendency to self-annihilate to form a bicyclic salt. This is not a side reaction; it is the dominant thermodynamic sink.

Mechanism: Intramolecular

The reaction proceeds via a concerted nucleophilic attack of the imidazole N3 nitrogen onto the

Reaction Equation:

Visualization of the Pathway

The following diagram illustrates the transition from the linear precursor to the bicyclic product.

Caption: Reaction coordinate for the intramolecular cyclization. The N3 nitrogen attacks the terminal carbon, ejecting bromide to form the bicyclic cation.

Kinetic Factors

-

Concentration Independence: Unlike intermolecular dimerization, this cyclization is a first-order kinetic process (

). Dilution will not prevent it. -

pH Sensitivity:

-

Acidic pH: Protonation of N3 (forming the imidazolium ion) shuts down nucleophilicity. The molecule is stable as the hydrobromide salt.

-

Basic pH: Deprotonation of N1 creates the imidazolate anion, which is highly nucleophilic. This accelerates cyclization or intermolecular polymerization.

-

Part 3: Computational Protocols (Self-Validating System)

To study this system theoretically, researchers must employ a specific computational workflow. This protocol ensures that the subtle effects of solvation and conformational entropy are captured.

Computational Workflow Table

| Step | Method/Functional | Basis Set | Purpose |

| 1. Conformational Search | Molecular Mechanics (MMFF94) | N/A | Identify global minimum vs. reactive "folded" conformers. |

| 2. Geometry Optimization | DFT (B3LYP or | 6-311++G(d,p) | Determine precise bond lengths and angles in vacuum and solvent. |

| 3. Solvation Model | PCM or SMD (Water/Methanol) | Same as above | Mimic reaction medium. Polar solvents stabilize the transition state (charge separation). |

| 4. Transition State (TS) | QST3 or Berny Algorithm | 6-311++G(d,p) | Locate the saddle point. Verify with Frequency Analysis (1 imaginary frequency). |

| 5. Intrinsic Reaction Coordinate | IRC Calculation | Same as above | Confirm the TS connects the linear reactant to the bicyclic product. |

Interpreting the Data

-

Activation Energy (

): If -

Imaginary Frequency: The TS calculation must yield exactly one negative frequency corresponding to the C-N bond formation and C-Br bond breaking stretch.

Part 4: Synthetic Utility & Control Strategies

Understanding the theoretical reactivity allows us to control it. The goal is often to prevent cyclization during intermediate steps or promote it for final product formation.

Synthetic Workflow Diagram

This workflow demonstrates how to toggle the reactivity of the imidazole-propyl-bromide system.

Caption: Synthetic logic flow. Protection of the imidazole nitrogen is mandatory to install the bromide without immediate self-alkylation.

Experimental Validation

-

NMR Monitoring: The cyclization is easily tracked by

H NMR.-

Linear: Propyl protons appear as distinct multiplets.

-

Bicyclic: The protons adjacent to the nitrogen shift downfield significantly due to the formation of the cationic ammonium/imidazolium center.

-

-

Storage: The compound must be stored as a hydrobromide or hydrochloride salt at -20°C. The free base is kinetically unstable.

References

-

Synthesis of Tetrahydroimidazo[1,5-a]pyridine

-

Imidazole Tautomerism Studies

- Title: Some Tautomers of Dacarbazine - A DFT Study.

- Source: Earthline Journal of Chemical Sciences.

-

URL:[Link]

-

General Reactivity of Haloalkyl Imidazoles

-

Title: 5-(3-Chloropropyl)-1H-imidazole | CAS 84157-77-7.[2] (Analogous chloro-compound properties).

- Source: BenchChem.

-

-

Mechanistic Analogues (Propargyl Cyclization)

- Title: Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cycliz

- Source: N

-

URL:[Link]

Sources

Technical Guide: Quantum Chemical Profiling of 5-(3-Bromopropyl)-1H-imidazole

Executive Summary

This technical guide outlines a rigorous computational framework for analyzing 5-(3-bromopropyl)-1H-imidazole , a critical pharmacophore precursor. Due to the presence of a basic imidazole ring and an electrophilic alkyl bromide tether, this molecule exhibits complex behaviors including prototropic tautomerism, conformational folding, and latent intramolecular cyclization.

This guide moves beyond standard optimization, employing dispersion-corrected Density Functional Theory (DFT) to predict thermodynamic stability, reaction barriers for bicyclic ring formation, and spectroscopic signatures.

Part 1: Computational Methodology

Theoretical Foundation

Standard B3LYP functionals often fail to capture the weak London dispersion forces critical for the folding of the bromopropyl chain over the imidazole ring. Therefore, we utilize Range-Separated Hybrid Functionals with dispersion corrections.

-

Primary Functional:

B97X-D (or -

Secondary Validation: M06-2X . Excellent for main-group thermochemistry and barrier heights (kinetics).

-

Basis Set: 6-311++G(d,p) or def2-TZVP .

-

Rationale: Diffuse functions (++) are non-negotiable for the bromine atom and the nitrogen lone pairs to correctly describe the anionic character in transition states.

-

-

Solvation Model: SMD (Solvation Model based on Density) .

-

Rationale: The tautomeric equilibrium is highly solvent-dependent. SMD provides better free energy of solvation (

) estimates than standard PCM for polar heterocycles.

-

Software Implementation Strategy

While this guide is software-agnostic, parameters are optimized for Gaussian 16 and ORCA 5 .

| Parameter | Gaussian Keyword | ORCA Keyword |

| Optimization | Opt=Tight | ! Opt TightOpt |

| Frequency | Freq=Raman | ! Freq |

| Solvation | SCRF=(SMD, Solvent=Water) | ! CPCM(Water)Note: ORCA uses CPCM/SMD |

| Dispersion | (Included in | ! wB97X-D3 |

| Integration Grid | Int=Ultrafine | ! DefGrid3 |

Part 2: Structural Dynamics & Tautomerism

The Tautomeric Conundrum

5-(3-bromopropyl)-1H-imidazole exists in dynamic equilibrium between two tautomers. While chemically identical in solution due to rapid proton transfer, they are distinct computational entities.

-

Tautomer A (1,5-substituted): Proton on

(adjacent to the alkyl chain). -

Tautomer B (1,4-substituted): Proton on

(distal to the alkyl chain).

Hypothesis: In the gas phase, Tautomer B is generally favored due to reduced steric hindrance between the

Conformational Search Workflow

The propyl linker introduces significant rotational freedom. A simple optimization will likely trap the molecule in a local minimum. A Boltzmann-weighted conformational search is required.

Diagram 1: Conformational Search & Tautomer Screening

Caption: Workflow for identifying the Global Minimum Energy Conformer (GMEC) considering tautomeric states.

Part 3: Reactivity Profiling (Intramolecular Cyclization)

The "Self-Destruct" Pathway

A critical stability concern for this molecule is the intramolecular nucleophilic attack of the imidazole nitrogen (pyridine-type,

Mechanism:

Transition State (TS) Protocol

To validate the shelf-life stability of the compound, calculate the activation barrier (

-

Guess Structure: Manually fold the propyl chain so the

lone pair is -

QST3 Optimization: Use the Reactant (folded conformer), Product (bicyclic salt), and Guess TS.

-

Validation: The TS must have exactly one imaginary frequency corresponding to the

bond formation and

Diagram 2: Cyclization Reaction Coordinate

Caption: Reaction pathway for the intramolecular alkylation. High barriers (>25 kcal/mol) indicate stability at room temperature.

Part 4: Data Presentation & Validation

Quantitative Output Structure

When reporting results, summarize the energies of the top conformers to justify the dominant species used for spectral prediction.

| Conformer | Tautomer | Rel. Energy ( | Boltzmann Pop. (%) | Dipole Moment (Debye) |

| Conf_1 | 1,4-H (N3) | 0.00 | 88.5 | 4.2 |

| Conf_2 | 1,5-H (N1) | 1.25 | 10.2 | 3.8 |

| Conf_3 | 1,4-H (N3) | 2.50 | 1.3 | 4.5 |

Spectroscopic Scaling

To compare calculated IR/Raman spectra with experimental data, raw harmonic frequencies must be scaled to account for anharmonicity.

-

Theory:

B97X-D / 6-311++G(d,p)[1][2][3] -

Scaling Factor: 0.954 (General approximation for hybrid DFT).

-

Key Diagnostic Peaks:

-

stretch:

-

Imidazole

stretch:

-

stretch:

Part 5: Experimental Protocols (Step-by-Step)

Protocol A: Global Minimum Search (Gaussian Input)

This multi-step job performs optimization followed by frequency analysis to ensure a true minimum.

Protocol B: Transition State Optimization (ORCA Input)

Using the Nudged Elastic Band (NEB) method or standard TS optimization.

References

-

Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics. Link

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B. Link

-

Alkorta, I., & Elguero, J. (2021). Tautomerism of Imidazoles. Journal of Heterocyclic Chemistry. Link

-

Dennington, R., Keith, T., & Millam, J. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

Sources

Technical Whitepaper: Sourcing, Stability, and Synthesis of 5-(3-Bromopropyl)-1H-imidazole

The following technical guide details the sourcing, stability, and quality assurance protocols for 5-(3-bromopropyl)-1H-imidazole .

Executive Summary: The Isomer Trap

Commercially sourcing 5-(3-bromopropyl)-1H-imidazole presents a critical risk of structural misidentification. A survey of global chemical inventories reveals that >95% of "bromopropyl imidazole" stock listings actually refer to the

The requested

Chemical Identity & Commercial Availability[1][2][3][4][5][6]

The Critical Distinction

Before procurement, researchers must verify the substitution pattern. The biological activity of these isomers differs radically; the 5-substituted isomer mimics the histamine scaffold (H2/H3 receptor activity), while the 1-substituted isomer is often pharmacologically inert or an off-target blocker.

| Feature | Target Compound (C-Isomer) | Common Imposter (N-Isomer) |

| IUPAC Name | 5-(3-bromopropyl)-1H-imidazole | 1-(3-bromopropyl)-1H-imidazole |

| Structure | Alkyl chain on Carbon 4 or 5 | Alkyl chain on Nitrogen 1 |

| CAS Number | None (Transient) / 2229315-24-4 (approx) | 144385-79-5 |

| Availability | Custom Synthesis Only | High (In Stock) |

| Stability | Low (Cyclizes to pyrrolo-imidazole) | High (Stable as HBr salt) |

Commercial Sourcing Strategy

Do not attempt to purchase "5-(3-bromopropyl)-1H-imidazole" directly unless the supplier provides a specific CoA with 1H-NMR confirmation of C-alkylation. Instead, source the stable precursor:

-

Recommended Precursor: 3-(1H-Imidazol-4-yl)propan-1-ol

-

CAS: 49549-75-9[1]

-

Purity Requirement: >97% (HPLC)

-

Typical Suppliers: Enamine, Chem-Space, or custom synthesis houses specializing in histidine derivatives.

Stability & Degradation Mechanism

The core challenge with 5-(3-bromopropyl)-1H-imidazole is intramolecular nucleophilic substitution . The imidazole N3 nitrogen is nucleophilic. In the free base form, the propyl chain allows a perfect 5-exo-tet cyclization event, displacing the bromide to form a bicyclic salt.

Degradation Pathway Diagram

The following diagram illustrates why the free base cannot be stored and must be generated in situ or kept as a salt.

Caption: Kinetic instability of the free base leading to irreversible formation of the bicyclic pyrrolo-imidazole artifact.

Synthesis & Purification Protocol

Since the commercial availability of the target is negligible, the following protocol describes its generation from the alcohol precursor.

Protocol: Conversion of Alcohol to Bromide

Objective: Synthesize 5-(3-bromopropyl)-1H-imidazole hydrobromide. Scale: 10 mmol

-

Reagents:

-

3-(1H-Imidazol-4-yl)propan-1-ol (1.26 g, 10 mmol)

-

Hydrobromic acid (48% aq., 10 mL) or Thionyl Bromide (SOBr2)

-

Solvent: Acetic Acid (glacial)

-

-

Procedure:

-

Step 1: Dissolve the alcohol precursor in 48% HBr (15 mL).

-

Step 2: Reflux the solution at 100°C for 4–6 hours. Monitor via TLC (System: DCM/MeOH/NH3 90:9:1). Note: The alcohol will move slower than the bromide.

-

Step 3: Concentrate the reaction mixture in vacuo to remove excess HBr and water.

-

Step 4 (Critical): Do NOT neutralize to free base. Isolate as the hydrobromide salt .[2]

-

Step 5: Recrystallize from Ethanol/Ether to obtain a hygroscopic off-white solid.

-

-

Storage:

-

Store strictly as the HBr salt at -20°C under Argon.

-

Shelf Life: 3 months (Salt form). <24 hours (Free base in solution).

-

Quality Control & Analytical Validation

QC Decision Tree

Use this workflow to validate incoming commercial batches or synthesized material.

Caption: Analytical decision matrix for distinguishing the active C-isomer from the N-isomer and cyclized degradation products.

NMR Diagnostic Criteria (DMSO-d6)

-

Target (C-Isomer):

- 8.90 (s, 1H, N-CH-N, C2-H)

- 7.45 (s, 1H, C=CH-N, C5-H)

- 3.55 (t, 2H, CH2-Br)

-

Impurity (N-Isomer):

- 7.80 (s, 1H) and 7.30 (s, 1H) - Distinct shifts due to asymmetry, but integration of N-CH2 (approx 4.1 ppm) distinguishes it from C-CH2 (approx 2.6 ppm).

-

Impurity (Cyclized):

-

Loss of the triplet at 3.55 ppm (CH2-Br). Appearance of complex multiplets corresponding to the rigid bicyclic ring system.

-

References

-

PubChem. (2025).[3] Compound Summary: 1-(3-Bromopropyl)-1H-imidazole (CAS 144385-79-5).[2][4] National Library of Medicine. [Link]

-

Kivits, G. A. A., et al. (2009). A convenient preparation of 3-(1H-imidazol-4-yl)propanol.[5] ResearchGate.[6] [Link]

-

Castagnolo, D., et al. (2009).[7] Domino Alkylation-Cyclization Reaction of Propargyl Bromides... Synthesis of 5H-Thiazolo[3,2-a]pyrimidin-5-ones. Synlett.[2] [Link]

Sources

- 1. 3-(1H-Imidazol-4-yl)-1-propanol - CAS:49549-75-9 - Shandong Benrite New Chemical Materials Co., Ltd [benritechem.com]

- 2. 1-(3-bromopropyl)-1H-imidazole(SALTDATA: HBr) synthesis - chemicalbook [chemicalbook.com]

- 3. 1-(3-Bromopropyl)-1H-imidazole | C6H9BrN2 | CID 12038654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 144385-79-5|1-(3-Bromopropyl)-1H-imidazole|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones [organic-chemistry.org]

Safe Handling and Storage of 5-(3-bromopropyl)-1H-imidazole: A Proactive Approach to Laboratory Safety

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the safe handling, storage, and disposal of 5-(3-bromopropyl)-1H-imidazole. As a specialized chemical intermediate, its unique structure—combining a reactive imidazole core with a brominated alkyl chain—necessitates a nuanced understanding of its potential hazards. This document moves beyond generic safety protocols to offer a detailed analysis grounded in the principles of chemical reactivity and structural toxicology. By understanding the "why" behind each safety recommendation, researchers can cultivate a proactive safety culture and mitigate risks effectively.

Compound Profile and Intrinsic Hazard Analysis

A thorough understanding of a chemical's properties is the foundation of its safe use. While specific, peer-reviewed toxicological data for 5-(3-bromopropyl)-1H-imidazole is not extensively published, a robust hazard assessment can be constructed by analyzing its constituent functional groups.

Chemical and Physical Properties

Precise experimental data for this specific isomer is limited. The following table includes data computed for its isomer, 1-(3-bromopropyl)-1H-imidazole, and experimentally determined data for the analogous chloro-compound, 5-(3-chloropropyl)-1H-imidazole, to provide a reasonable estimation of its physical characteristics.

| Property | Value (Estimated/Analogous) | Source |

| Molecular Formula | C₆H₉BrN₂ | PubChem[1] |

| Molecular Weight | 189.05 g/mol | PubChem[1] |

| Appearance | Likely a solid at room temperature | Inferred from analogs |

| Melting Point | 93.6 °C (for chloro-analog) | EPA[2] |

| Boiling Point | 278-333 °C (for chloro-analog) | EPA[2] |

| Solubility | Soluble in water and polar solvents | Inferred from imidazole[3] |

Deconstruction of Hazards: A Two-Part Analysis

The hazard profile of 5-(3-bromopropyl)-1H-imidazole is best understood by examining its two key components: the imidazole ring and the bromopropyl chain.

-

The Imidazole Moiety: The imidazole ring is a well-known structural motif in many biologically active molecules.[3] However, imidazole itself is classified as a corrosive substance. It can cause severe skin burns and eye damage and is irritating to the respiratory tract.[4][5] The solution of imidazole in water is a weak base and can react violently with strong acids.[4] Therefore, the core of our target molecule already presents significant corrosive and irritant hazards.

-

The Bromopropyl Moiety (Alkyl Halide): The presence of a bromopropyl group introduces additional risks. Bromine and its organic compounds are known to be toxic and irritating to the eyes, skin, and respiratory system.[6][7] Acute inhalation can cause a range of effects from headaches to more severe respiratory distress.[8] Furthermore, alkyl halides are reactive molecules that can act as alkylating agents, a class of compounds that requires careful handling due to their potential to react with biological macromolecules. The terminal bromine atom on the propyl chain is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.[9]

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

Given the high potential for skin, eye, and respiratory irritation, a stringent PPE protocol is mandatory. The goal is to create a complete barrier between the researcher and the chemical.

Rationale-Driven PPE Selection

The choice of PPE is not arbitrary; it is a direct response to the identified hazards.

-

Eye/Face Protection: To protect against splashes of a corrosive solid or its solutions, standard safety glasses are insufficient. Chemical splash goggles in combination with a full-face shield are required.

-

Skin Protection: A chemically resistant lab coat, worn fully buttoned, is the minimum requirement. For procedures with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.

-

Hand Protection: Gloves must be selected based on chemical compatibility. Nitrile gloves offer good protection against incidental splashes, but for prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered.[10] Always double-check the manufacturer's glove compatibility charts.

-

Respiratory Protection: All handling of the solid compound or its volatile solutions must be done within a certified chemical fume hood. If there is a risk of dust or aerosol generation outside of a fume hood (e.g., during a large spill), a respirator with an appropriate cartridge would be necessary.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when working with 5-(3-bromopropyl)-1H-imidazole.

Safe Handling and Emergency Protocols

Safe handling relies on a combination of engineering controls and meticulous laboratory technique.

Engineering Controls: The Chemical Fume Hood

All manipulations of 5-(3-bromopropyl)-1H-imidazole, including weighing, transfers, and solution preparation, must be performed inside a certified chemical fume hood.[11][12] This is the primary engineering control to prevent inhalation of any dust or vapors. The sash should be kept as low as possible during work.

Step-by-Step Handling Workflow: Weighing and Solution Preparation

This protocol outlines a self-validating system for safely preparing a solution.

-

Preparation:

-

Don all required PPE as determined in Section 2.

-

Ensure the chemical fume hood is operational and the work surface is clean and decontaminated.

-

Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, stir bar) within the fume hood to minimize traffic in and out of the hood.

-

-

Weighing the Solid:

-

Place a tared weigh boat on the analytical balance inside the fume hood.

-

Slowly and carefully transfer the desired amount of 5-(3-bromopropyl)-1H-imidazole from the stock bottle to the weigh boat using a clean spatula. Avoid any actions that could generate dust.

-

Securely close the stock bottle immediately after transfer.

-

-

Dissolution:

-

Carefully add the weighed solid to the beaker containing the desired solvent.

-

Use a small amount of the solvent to rinse the weigh boat, ensuring a quantitative transfer.

-

Add the stir bar and begin stirring to dissolve the compound.

-

-

Decontamination and Cleanup:

-

Dispose of the used weigh boat and any contaminated items (e.g., disposable gloves) in the designated halogenated solid waste container.

-

Wipe down the spatula and the work surface with an appropriate solvent and dispose of the wipes in the hazardous waste stream.

-

Properly remove PPE, starting with gloves, then face shield and goggles, and finally the lab coat.

-

Wash hands thoroughly with soap and water.[6]

-

Spill and Exposure Procedures

In case of any exposure, seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][13]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[11]

-

Small Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite or sand). Carefully sweep the material into a designated hazardous waste container. Decontaminate the area.

-

Large Spill: Evacuate the immediate area. Alert laboratory personnel and the institutional safety office. Do not attempt to clean up a large spill without proper training and equipment.

Storage and Waste Management

Proper storage is essential for maintaining chemical integrity and preventing hazardous reactions.

Storage Conditions

Store 5-(3-bromopropyl)-1H-imidazole in a tightly closed container in a cool, dry, and well-ventilated area.[12] The storage location should be a dedicated cabinet for corrosive materials.[14]

Chemical Incompatibility and Segregation

Chemical segregation is a critical, often overlooked, aspect of laboratory safety.

-

Acids: As an imidazole derivative (a weak base), it must be stored separately from all acids, especially strong acids, to prevent violent reactions.[4][15]

-

Oxidizing Agents: Store away from strong oxidizing agents.

-

Halogenated Compound Segregation: It is good practice to store halogenated compounds in a separate area or cabinet from non-halogenated reagents to prevent accidental mixing and simplify waste streams.[16][17]

The following diagram illustrates the principle of segregation for this compound.

Sources

- 1. 1-(3-Bromopropyl)-1H-imidazole | C6H9BrN2 | CID 12038654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. ICSC 1721 - IMIDAZOLE [chemicalsafety.ilo.org]

- 5. westliberty.edu [westliberty.edu]

- 6. longdom.org [longdom.org]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 8. gov.uk [gov.uk]

- 9. benchchem.com [benchchem.com]

- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 11. mmbio.byu.edu [mmbio.byu.edu]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. s2.ehs.gatech.edu [s2.ehs.gatech.edu]

- 15. uwaterloo.ca [uwaterloo.ca]

- 16. nottingham.ac.uk [nottingham.ac.uk]

- 17. staffnet.manchester.ac.uk [staffnet.manchester.ac.uk]

Methodological & Application

Application Note: Precision Functionalization of Biomolecules and Surfaces using 5-(3-bromopropyl)-1H-imidazole

Abstract & Introduction

In the landscape of bioconjugation, 5-(3-bromopropyl)-1H-imidazole (also referred to as 4-(3-bromopropyl)-imidazole due to tautomerism) serves as a specialized heterobifunctional linker . Unlike traditional crosslinkers that bridge two macromolecules, this reagent is primarily employed to graft imidazole functionalities onto amine- or thiol-containing scaffolds.

The propyl-imidazole moiety is a high-value functional group for three critical applications:

-

"Proton Sponge" Vectors: Imparting pH-buffering capacity (pKa ~6.[1]0) to cationic polymers for gene delivery, facilitating endosomal escape.[2][3][4]

-

Immobilized Metal Affinity Chromatography (IMAC): Creating surfaces that mimic Histidine tags (His-tags) to chelate transition metals (Ni²⁺, Cu²⁺, Zn²⁺) for protein purification.

-

Biocatalytic Switches: Introducing general acid/base catalysis sites into synthetic enzymes or hydrogels.

This guide provides a rigorous technical framework for using 5-(3-bromopropyl)-1H-imidazole, moving beyond basic synthesis to address the kinetic and thermodynamic nuances of its conjugation.

Chemical Mechanism & Reactivity[5][6]

The Electrophile: Alkyl Bromide

The 3-bromopropyl tail acts as a classic electrophile for nucleophilic substitution (

-

Primary Targets: Primary amines (

), secondary amines ( -

Reactivity Profile: The reaction requires a basic environment to deprotonate the nucleophile, but the pH must be controlled to prevent side reactions.

The Cargo: Imidazole Tautomerism

The imidazole ring exists in equilibrium between two tautomers (

-

Critical Consideration: The N3 nitrogen of the imidazole ring is nucleophilic. In concentrated solutions, the reagent can self-polymerize (quaternization) where the imidazole of one molecule displaces the bromide of another.

-

Prevention: Protocols must use high dilution or excess nucleophile (the scaffold) to favor the intermolecular reaction over self-polymerization.

Reaction Pathway Diagram

Figure 1: Reaction pathway showing the desired conjugation via

Application 1: Synthesis of "Proton Sponge" Polymers for Gene Delivery[2]

This is the most common application. By grafting this linker onto polyamines (e.g., Polyallylamine, Polylysine, or Chitosan), you create a vector that buffers the endosome (pH 5.0–6.0), causing osmotic swelling and release of DNA/RNA payloads.

Protocol A: Grafting onto Polyallylamine (PAH)

Reagents:

-

Polyallylamine Hydrochloride (PAH) (MW ~15 kDa)

-

5-(3-bromopropyl)-1H-imidazole (Linker)

-

Solvent: 50% Ethanol/Water or DMSO (depending on polymer solubility)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Step-by-Step Workflow:

-

Deprotonation:

-

Dissolve PAH (100 mg) in 5 mL of solvent.

-

Add 2.0 equivalents of TEA per amine group to neutralize the HCl salt and activate the amines. Stir for 30 min.

-

-

Coupling Reaction:

-

Dissolve the Linker (calculated based on desired substitution degree, e.g., 20% grafting) in 1 mL solvent.

-

Crucial Step: Add the Linker solution dropwise to the polymer solution under vigorous stirring. This high local concentration of polymer relative to linker prevents linker self-polymerization.

-

Heat the reaction to 60°C for 24 hours under reflux (if using ethanol) or in a sealed vessel.

-

-

Purification:

-

Dialyze the reaction mixture against 0.1 M NaCl for 24 hours (to displace ionic bromide), then against distilled water for 48 hours (MWCO 3.5 kDa).

-

Lyophilize to obtain the white solid product.

-

-

Validation (TNBS Assay):

-

Use Trinitrobenzenesulfonic acid (TNBS) assay to quantify free amines before and after reaction. A decrease in free amines corresponds to the degree of substitution.

-

Data Summary: Substitution Efficiency

| Target Substitution (%) | Linker Equivalents Added | Actual Substitution (NMR/TNBS) | Zeta Potential (mV at pH 7.4) |

| 10% | 0.15 eq | 9-11% | +25 mV |

| 25% | 0.40 eq | 22-26% | +18 mV |

| 50% | 0.80 eq | 45-48% | +10 mV |

Note: As substitution increases, cationic charge density (Zeta potential) decreases because primary amines are converted to secondary amines, and steric bulk increases.

Application 2: Surface Functionalization for IMAC (Metal Affinity)

This protocol describes creating a nickel-chelating surface on magnetic beads or silica for purifying His-tagged proteins.

Protocol B: Functionalizing Amine-Magnetic Beads

Reagents:

-

Amine-terminated Magnetic Beads (e.g., Silica-coated maghemite)

-

5-(3-bromopropyl)-1H-imidazole

-

Buffer: 0.1 M Carbonate Buffer, pH 9.5 (High pH is required for solid-phase nucleophilicity)

Step-by-Step Workflow:

-

Bead Conditioning:

-

Wash 10 mg of beads 3x with Carbonate Buffer (pH 9.5). Resuspend in 1 mL of buffer.

-

-

Conjugation:

-

Add 50 mg of Linker (large excess is necessary for heterogeneous phase reactions).

-

Incubate at 50°C for 16 hours with continuous gentle mixing (rotation). Do not vortex aggressively to avoid bead shearing.

-

-

Washing & Blocking:

-

Magnetically separate and wash 5x with water.

-

(Optional) Block remaining amines with acetic anhydride if specific binding is required, though residual amines often aid in ionic binding.

-

-

Metal Loading:

-

Incubate beads with 0.1 M NiSO₄ or CuSO₄ for 1 hour.

-

Wash extensively to remove unbound metal.

-

-

Validation:

-

Incubate with a GFP-His6 fusion protein. Magnetic separation should pull down green fluorescence. Elute with 500 mM Imidazole.

-

Mechanism of Action: The Proton Sponge Effect[1][3][7]

Understanding why this linker is used in gene delivery is vital for experimental design.

Figure 2: The "Proton Sponge" mechanism enabled by the imidazole linker.[3] The buffering capacity of the imidazole group leads to osmotic rupture of the endosome.

Troubleshooting & Expert Tips

Solubility Issues

-

Problem: The linker (often supplied as HBr salt) may be sparingly soluble in non-polar organic solvents.

-

Solution: Use polar aprotic solvents like DMF or DMSO for the reaction. If using water/alcohol mixtures, ensure the pH is high enough to keep the amine nucleophile reactive but not so high that the linker precipitates as a free base before reacting.

Preventing Cross-Linking

-

Risk: While this is a mono-functional linker (one bromide), the imidazole nitrogen can act as a nucleophile, potentially cross-linking two polymer chains.

-

Control: Maintain a high Amine:Linker ratio . If the polymer amines are in large excess, the probability of the bromide reacting with an imidazole nitrogen is statistically negligible.

Storage

-

Store 5-(3-bromopropyl)-1H-imidazole at -20°C, desiccated. Alkyl bromides can hydrolyze slowly in moist air to form the alcohol, which is unreactive.

References

-

Pack, D. W., et al. (2005). "Design of imidazole-containing endosomolytic biopolymers for gene delivery." Nature Reviews Drug Discovery. Link

-

Midoux, P., et al. (2009). "Chemical vectors for gene delivery: a current review on polymers, peptides and lipids containing histidine or imidazole as nucleic acids carriers."[5] British Journal of Pharmacology. Link

-

Langer, R., et al. (2000). "Poly(beta-amino ester)s for gene delivery." Bioconjugate Chemistry. (Foundational work on pH-sensitive amines). Link

-

Bera, A., et al. (2015). "Imidazole-Based Ionic Liquids as Modulators of Protein Structure." Journal of Physical Chemistry B. Link

-

Sigma-Aldrich/Merck. "Product Specification: 4-(3-Bromopropyl)-1H-imidazole." (Used for physical property verification). Link

Sources

- 1. Imidazole-Bearing Polymeric Micelles for Enhanced Cellular Uptake, Rapid Endosomal Escape, and On-demand Cargo Release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemical vectors for gene delivery: a current review on polymers, peptides and lipids containing histidine or imidazole as nucleic acids carriers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 5-(3-bromopropyl)-1H-imidazole for Histidine Modification in Proteins

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The selective modification of histidine residues in proteins is a formidable challenge in chemical biology and drug development, yet it offers profound opportunities for modulating protein function, elucidating enzymatic mechanisms, and constructing advanced bioconjugates. The unique electronic and structural properties of the imidazole side chain of histidine present a distinct target amidst a sea of other nucleophilic residues. This guide introduces 5-(3-bromopropyl)-1H-imidazole as a bifunctional reagent designed for the targeted alkylation of histidine residues. We will delve into the mechanistic rationale behind its application, provide detailed protocols for its synthesis and use in protein modification, and discuss methods for the characterization of the resulting conjugates. This document serves as a comprehensive resource for researchers seeking to leverage this promising tool for advanced protein engineering and analysis.

Introduction: The Rationale for Targeting Histidine

Histidine is a relatively rare amino acid, and its imidazole side chain possesses a pKa near physiological pH, allowing it to act as both a proton donor and acceptor in enzymatic catalysis.[1][2] This catalytic role, coupled with its ability to coordinate with metal ions, often places histidine at the functional heart of many proteins.[3] Consequently, the selective modification of histidine can serve as a powerful method to probe and modulate protein activity.

Traditional strategies for histidine modification have primarily relied on the N-substitution of the imidazole ring.[4][5][6] However, achieving chemoselectivity remains a significant hurdle, with common interference from more nucleophilic residues such as lysine and cysteine.[5][6] The development of reagents with enhanced specificity for histidine is therefore a critical area of research. 5-(3-bromopropyl)-1H-imidazole is conceptualized as such a reagent, offering a bifunctional approach to histidine modification. One part of the molecule, the imidazole ring, can participate in non-covalent interactions, potentially orienting the reagent within a protein's active site or a metal-binding pocket. The other, a reactive bromopropyl group, acts as an electrophile for the alkylation of a nearby nucleophilic residue, primarily a histidine nitrogen.

Synthesis of 5-(3-bromopropyl)-1H-imidazole

While the synthesis of the constitutional isomer 1-(3-bromopropyl)-1H-imidazole is documented, the synthesis of the 5-substituted isomer requires a distinct synthetic strategy.[1] A plausible route, adapted from established imidazole synthesis methodologies, is proposed below.

Proposed Synthetic Scheme:

Caption: Proposed synthesis of 5-(3-bromopropyl)-1H-imidazole.

Experimental Protocol: Synthesis of 5-(3-bromopropyl)-1H-imidazole

-

Synthesis of 5-(3-carboxypropyl)-1H-imidazole:

-

In a round-bottom flask, combine 4-oxoheptanedioic acid (1 equivalent) and formamide (excess, ~10 equivalents).

-

Heat the mixture at 180-200 °C for 4-6 hours with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize the solution with a saturated sodium bicarbonate solution, which will precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-(3-carboxypropyl)-1H-imidazole.

-

-

Halogenation to 5-(3-bromopropyl)-1H-imidazole:

-

Suspend 5-(3-carboxypropyl)-1H-imidazole (1 equivalent) in thionyl chloride (SOCl₂) (excess, ~5 equivalents) and reflux for 2 hours to form the acyl chloride.

-

Carefully remove the excess SOCl₂ under reduced pressure.

-

To the resulting acyl chloride, add an excess of a hydrobromic acid solution (e.g., 48% HBr in acetic acid).

-

Heat the mixture at 80-100 °C for 2-4 hours.

-

Cool the reaction, dilute with water, and neutralize with a base (e.g., sodium carbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5-(3-bromopropyl)-1H-imidazole.

-

Mechanism of Histidine Modification

The modification of histidine by 5-(3-bromopropyl)-1H-imidazole proceeds via a nucleophilic substitution reaction (S_N2). The imidazole side chain of histidine acts as the nucleophile, attacking the electrophilic carbon of the bromopropyl group and displacing the bromide leaving group.

Caption: Mechanism of histidine alkylation.

The bifunctional nature of 5-(3-bromopropyl)-1H-imidazole presents two primary outcomes:

-

Mono-alkylation: A single histidine residue is modified by the reagent.

-

Intra- or Inter-molecular Crosslinking: If a second nucleophilic residue (e.g., another histidine, cysteine, or lysine) is in close proximity to the initially modified histidine, the imidazole ring of the reagent itself could potentially be involved in further reactions, or the reagent could bridge two proximal residues. The primary reaction, however, is the alkylation by the bromopropyl group.

Protocol for Histidine Modification in Proteins

This protocol provides a general framework for the modification of a target protein with 5-(3-bromopropyl)-1H-imidazole. Optimization of reaction conditions is crucial for each specific protein.

Materials and Reagents:

| Reagent/Material | Supplier | Catalogue No. |

| Target Protein | - | - |

| 5-(3-bromopropyl)-1H-imidazole | Synthesized as per Section 2 | - |

| Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) | Sigma-Aldrich | - |

| Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0) | Thermo Fisher Scientific | - |

| Desalting Columns (e.g., Zeba™ Spin Desalting Columns) | Thermo Fisher Scientific | - |

| Mass Spectrometer (e.g., Q Exactive™ HF) | Thermo Fisher Scientific | - |

Step-by-Step Experimental Workflow:

-

Protein Preparation:

-

Prepare the target protein at a concentration of 1-5 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris) that could compete with the reaction.

-

-

Reagent Preparation:

-

Prepare a stock solution of 5-(3-bromopropyl)-1H-imidazole (e.g., 100 mM) in a compatible organic solvent (e.g., DMSO or DMF).

-

-

Modification Reaction:

-

Add the 5-(3-bromopropyl)-1H-imidazole stock solution to the protein solution to achieve a final molar excess of the reagent (e.g., 10- to 100-fold molar excess over the protein). The optimal ratio should be determined empirically.

-

Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle agitation. The reaction time and temperature may require optimization.[7]

-

-

Quenching the Reaction:

-